2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group attached to an oxoethyl group, which is further connected to a 3-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂/FeCl₃)
Major Products
Oxidation: 3-methoxybenzoic acid derivatives
Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl 3-methoxybenzoate
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The biphenyl and methoxybenzoate moieties can facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Biphenyl-4-yl)-2-oxoethyl benzoate
- 2-(Biphenyl-4-yl)-2-oxoethyl 4-methoxybenzoate
- 2-(Biphenyl-4-yl)-2-oxoethyl 2-methoxybenzoate
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other biphenyl derivatives. The methoxy group at the 3-position can also affect the electronic properties of the compound, potentially altering its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C22H18O4 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C22H18O4/c1-25-20-9-5-8-19(14-20)22(24)26-15-21(23)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
InChI Key |
URDHEACKEQPMNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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